molecular formula C8H16N2 B14018090 (2S,6R)-2-cyclopropyl-6-methyl-piperazine

(2S,6R)-2-cyclopropyl-6-methyl-piperazine

Cat. No.: B14018090
M. Wt: 140.23 g/mol
InChI Key: ZOCPPNLUUBSAFB-HTRCEHHLSA-N
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Description

(2S,6R)-2-cyclopropyl-6-methyl-piperazine is a chiral compound that belongs to the class of piperazines. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of a cyclopropyl group and a methyl group attached to the piperazine ring, giving it unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6R)-2-cyclopropyl-6-methyl-piperazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a cyclopropylamine with a suitable diketone or diester in the presence of a base can lead to the formation of the desired piperazine ring. The reaction conditions typically include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2S,6R)-2-cyclopropyl-6-methyl-piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group. Common reagents for substitution reactions include halogens and alkylating agents.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted piperazine derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2S,6R)-2-cyclopropyl-6-methyl-piperazine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit pharmacological properties such as antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of (2S,6R)-2-cyclopropyl-6-methyl-piperazine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2S,6R)-2,6-dimethylmorpholine: This compound shares a similar piperazine ring structure but has different substituents, leading to distinct chemical and biological properties.

    (2S,6R)-lanthionine: Another compound with a similar stereochemistry but different functional groups, used in the study of lantipeptides and their biological activities.

Uniqueness

(2S,6R)-2-cyclopropyl-6-methyl-piperazine is unique due to its specific combination of a cyclopropyl group and a methyl group on the piperazine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

(2S,6R)-2-cyclopropyl-6-methylpiperazine

InChI

InChI=1S/C8H16N2/c1-6-4-9-5-8(10-6)7-2-3-7/h6-10H,2-5H2,1H3/t6-,8-/m1/s1

InChI Key

ZOCPPNLUUBSAFB-HTRCEHHLSA-N

Isomeric SMILES

C[C@@H]1CNC[C@@H](N1)C2CC2

Canonical SMILES

CC1CNCC(N1)C2CC2

Origin of Product

United States

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